molecular formula C19H32OS B5203592 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene

1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene

Cat. No. B5203592
M. Wt: 308.5 g/mol
InChI Key: LZKQPMUMZZKFRP-UHFFFAOYSA-N
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Description

1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene, also known as ITHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of alkylphenols, which are widely used in industrial processes and consumer products. ITHB has been found to possess unique properties that make it a promising candidate for use in pharmaceuticals, materials science, and environmental remediation.

Mechanism of Action

The exact mechanism of action of 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene has been shown to protect neurons from oxidative stress and inflammation, which are key factors in disease progression.
Biochemical and Physiological Effects
1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including protein kinases and acetylcholinesterase. It has also been found to modulate the expression of certain genes involved in cell growth and differentiation. In vivo studies have demonstrated that 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene can reduce the growth of tumors and improve cognitive function in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its unique structure and properties make it a versatile building block for the synthesis of various functionalized molecules. However, one limitation is that 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, its potential toxicity and environmental impact should be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research on 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene. In pharmaceuticals, further studies are needed to fully understand its mechanism of action and optimize its anti-cancer and neuroprotective properties. Additionally, its potential use in drug delivery systems and as a diagnostic tool should be explored. In materials science, 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene can be used as a building block for the synthesis of functionalized materials with applications in electronics, energy storage, and catalysis. Finally, its potential use in environmental remediation should be further investigated, particularly in the removal of heavy metal ions from contaminated water sources.
Conclusion
In conclusion, 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene is a promising compound with potential applications in various fields. Its unique structure and properties make it a versatile building block for the synthesis of functionalized molecules, and its anti-cancer and neuroprotective properties make it a promising candidate for use in pharmaceuticals. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.

Synthesis Methods

The synthesis of 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene involves a multi-step process that starts with the reaction of tert-butylphenol with potassium tert-butoxide to form the corresponding phenoxide. This intermediate is then reacted with 6-bromohexan-1-ol to form the alkyl ether. Finally, the isopropylthiol group is introduced using thionyl chloride and potassium carbonate. The resulting product is 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene, which can be purified using standard methods such as column chromatography.

Scientific Research Applications

1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene has been studied extensively for its potential applications in various fields. In pharmaceuticals, it has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene has been used as a building block for the synthesis of functionalized polymers and dendrimers. Additionally, it has been explored for use in environmental remediation due to its ability to bind to heavy metal ions.

properties

IUPAC Name

1-tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32OS/c1-16(2)21-15-11-7-6-10-14-20-18-13-9-8-12-17(18)19(3,4)5/h8-9,12-13,16H,6-7,10-11,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKQPMUMZZKFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene

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